
Choline
Overview
Description
Choline is an essential nutrient that plays a critical role in various physiological processes. It is a water-soluble compound with a structure similar to amino acids. This compound is vital for brain development, muscle function, liver health, and the synthesis of phospholipids, which are crucial for cell membrane integrity . It is also a precursor for the neurotransmitter acetylthis compound, which is involved in memory, mood regulation, and muscle control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline can be synthesized through the methylation of dimethylethanolamine with methyl chloride. Another method involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine .
Industrial Production Methods: Industrially, this compound chloride is produced by reacting trimethylamine with 2-chloroethanol. The 2-chloroethanol can be generated from the reaction of ethene with hypochlorous acid or from ethylene oxide by the addition of hydrogen chloride . This compound can also be produced from natural sources via the hydrolysis of lecithin .
Chemical Reactions Analysis
Chemical Reactions Involving Choline
This compound undergoes several important chemical reactions that are crucial for its biological functions. These can be categorized into biosynthesis, metabolism, and enzymatic reactions.
Metabolism of this compound
This compound metabolism can be divided into four main pathways:
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Synthesis of Acetylthis compound : this compound is converted into acetylthis compound by this compound acetyltransferase in cholinergic neurons.
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Formation of Trimethylamine : Gut microbiota metabolizes unabsorbed this compound into trimethylamine, which is further oxidized in the liver to trimethylamine-N-oxide.
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Conversion to Betaine : this compound can be oxidized to betaine, which serves as a methyl donor in various biochemical reactions.
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Phospholipid Synthesis : this compound contributes to the synthesis of phosphatidylthis compound and sphingomyelin, both essential components of cell membranes .
Enzymatic Reactions Involving this compound
This compound participates in several enzymatic reactions:
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Phospholipase D Reaction : This enzyme releases free this compound from phospholipids.
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This compound Oxidase Reaction : This reaction converts this compound into betaine while producing hydrogen peroxide.
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Peroxidase Reaction : It forms a colored dye from hydrogen peroxide, allowing for spectrophotometric measurement of this compound levels in biological samples .
Table 2: Enzymatic Reactions Involving this compound
Enzyme | Reaction Description | Products |
---|---|---|
Phospholipase D | Hydrolyzes phosphatidylthis compound to release free this compound | Free this compound |
This compound Oxidase | Oxidizes this compound to trimethylamine | Trimethylamine |
Peroxidase | Catalyzes the reaction involving hydrogen peroxide | Colored dye |
Research Findings on this compound Reactions
Recent studies highlight the significance of this compound in various biological contexts:
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Cancer Metabolism : Altered this compound metabolism has been observed in cancer cells, leading to increased demand for phosphatidylthis compound for membrane synthesis. This shift is associated with changes in enzyme expression and signaling pathways that enhance this compound uptake .
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Dietary Impact : The intake of dietary this compound influences its metabolism and availability for critical physiological functions. Foods rich in this compound include eggs, meats, and certain vegetables .
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Health Implications : Adequate levels of this compound are essential for maintaining cognitive function and preventing neurological disorders. Deficiencies can lead to impaired liver function and increased risk of cardiovascular diseases .
Scientific Research Applications
Choline has a wide range of applications in scientific research:
Mechanism of Action
Choline is a major part of the polar head group of phosphatidylthis compound, which is vital for maintaining cell membrane integrity. It is involved in the synthesis of acetylthis compound, a neurotransmitter that facilitates communication between neurons . This compound is also a source of methyl groups, which are essential for various metabolic processes, including the conversion of homocysteine to methionine .
Comparison with Similar Compounds
Acetylcholine: A neurotransmitter synthesized from this compound, involved in muscle activation and memory function.
Phosphatidylthis compound: A phospholipid derived from this compound, essential for cell membrane structure.
Betaine: A metabolite of this compound, involved in methylation reactions and liver function.
Uniqueness of this compound: this compound is unique due to its multifunctional role in the body. It serves as a precursor for both acetylthis compound and phosphatidylthis compound, making it essential for both neurotransmission and cell membrane integrity. Additionally, its role as a methyl donor in metabolic processes distinguishes it from other similar compounds .
Biological Activity
Choline is an essential nutrient that plays a crucial role in various biological processes, including neurotransmitter synthesis, cell membrane integrity, lipid metabolism, and gene expression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological roles, and implications for health.
Overview of this compound
This compound is a water-soluble compound that is part of the B-vitamin complex. Although the human body can synthesize this compound through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, this endogenous production is often insufficient to meet dietary needs, necessitating this compound intake from food sources such as eggs, liver, and soybeans .
This compound functions primarily through its role as a precursor for several important biomolecules:
- Acetylthis compound : A key neurotransmitter involved in muscle control and memory.
- Phospholipids : Essential components of cell membranes, including phosphatidylthis compound and sphingomyelin.
- Trimethylglycine : Involved in methylation processes that regulate gene expression and homocysteine metabolism .
Table 1: Key Functions of this compound
Function | Description |
---|---|
Neurotransmitter Synthesis | Precursor for acetylthis compound, crucial for nerve signaling and muscle function |
Cell Membrane Integrity | Forms phospholipids that maintain cell structure and function |
Lipid Metabolism | Aids in fat transport and metabolism |
Gene Expression Regulation | Participates in methylation reactions affecting DNA expression |
1. Neurodevelopment
This compound is vital for brain development during fetal growth. Adequate maternal this compound intake has been linked to improved cognitive function in offspring and a reduced risk of neural tube defects .
2. Lipid Metabolism
This compound contributes to the synthesis of lipoproteins that transport fats in the bloodstream. It also plays a role in reducing liver fat accumulation by facilitating the export of triglycerides from the liver .
3. Methylation Reactions
As a significant source of methyl groups, this compound is involved in numerous methylation reactions critical for DNA synthesis and repair. This process is essential for maintaining genomic stability and regulating gene expression .
Case Study 1: Maternal this compound Supplementation
A study examined the effects of maternal this compound supplementation on offspring cognitive development. Pregnant women who received additional this compound showed enhanced memory performance in their children compared to those who did not receive supplementation. This highlights this compound's importance during critical periods of brain development .
Case Study 2: this compound Deficiency and Liver Health
Research has demonstrated that this compound deficiency can lead to non-alcoholic fatty liver disease (NAFLD). In animal models, a lack of dietary this compound resulted in increased fat accumulation in the liver, indicating its role in lipid metabolism and liver health .
Health Implications
Inadequate intake of this compound can lead to various health issues, including:
- Cognitive Decline : Insufficient this compound may impair memory and learning abilities.
- Liver Disease : Low levels are associated with fatty liver disease due to impaired lipid export.
- Cardiovascular Issues : this compound's role in homocysteine metabolism suggests that deficiency may elevate cardiovascular risk factors .
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIOHPDSNJKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67-48-1 (chloride) | |
Record name | Choline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |
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DSSTOX Substance ID |
DTXSID8043789 | |
Record name | Choline ion | |
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Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid | |
Record name | Choline | |
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Record name | Choline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble | |
Record name | Choline | |
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URL | https://www.drugbank.ca/drugs/DB00122 | |
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Mechanism of Action |
Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine's role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication and bioenergetics. Inadequate choline intake would negatively affect all these processes. Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function. It is noteworthy and not surprising that choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an increase in ceramide, a precursor, as well as a metabolite, of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate Caspase, a type of enzyme that mediates apoptosis. Betaine or trimethylglycine is derived from choline via an oxidation reaction. Betaine is one of the factors that maintains low levels of homocysteine by resynthesizing L-methionine from homocysteine. Elevated homocysteine levels are a significant risk factor for atherosclerosis, as well as other cardiovascular and neurological disorders. Acetylcholine is one of the major neurotransmitters and requires choline for its synthesis. Adequate acetylcholine levels in the brain are believed to be protective against certain types of dementia, including Alzheimer's disease. | |
Record name | Choline | |
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URL | https://www.drugbank.ca/drugs/DB00122 | |
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CAS No. |
62-49-7, 5413-08-1 | |
Record name | Choline | |
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Record name | Choline | |
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Record name | Choline | |
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Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl- | |
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Record name | Choline ion | |
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Record name | Choline | |
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Record name | CHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N91BDP6H0X | |
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Record name | Choline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
244-247 °C (as chloride salt), 302 - 303 °C (chloride salt) | |
Record name | Choline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Choline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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